3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Overview
Description
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 3-(trifluoromethyl)benzene: This can be achieved through the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyl iodide and a suitable catalyst.
Indazole Ring Formation: The indazole ring can be formed through a cyclization reaction involving hydrazine and a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can lead to the modulation of various biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Indazole derivatives: Compounds with the indazole ring structure, which are known for their diverse biological activities.
Uniqueness
3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is unique due to the presence of both the trifluoromethyl group and the indazole ring. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(18)4-5-12(11)19-20-13/h1-7H,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZLDTUEAXIPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626011 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395099-47-5 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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